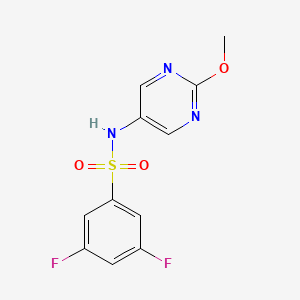

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, also known as DMS or Compound A, is a small molecule drug candidate that has shown potential in various scientific research applications. This compound belongs to the sulfonamide class of drugs and has a molecular weight of 349.34 g/mol.

科学的研究の応用

Inhibition of Enzymatic Activity

N-substituted benzenesulfonamides, similar in structure to 3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide, have been explored for their role as carbonic anhydrase inhibitors (CAIs). X-ray crystallographic studies for the binding of these compounds to human isoform II have revealed important aspects of their inhibition mechanism, highlighting their potential in therapeutic applications against conditions where carbonic anhydrase activity is implicated (Di Fiore et al., 2011).

Antiproliferative Activity

Compounds structurally related to this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. For instance, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives exhibited potential antiproliferative activities, with some derivatives showing higher activity than standard anticancer drugs against leukemia and breast adenocarcinoma cells (Motavallizadeh et al., 2014).

Synthesis and Bioactivity

The synthesis and biological evaluation of sulfonamide derivatives as antimicrobial agents have been explored, where new derivatives of benzenesulfonamide nucleus hybridized with various substituted hetero-bicyclic ring systems demonstrated promising dual antibacterial and antifungal potency. This research indicates the versatility of sulfonamide compounds in developing new antimicrobial agents (Abbas et al., 2017).

Novel Synthetic Pathways

Research into the synthesis of complex molecules often involves compounds like this compound. For example, novel methods for the preparation of azetidin-2-ones incorporating benzenesulfonamide and exploring their antifungal activity against various fungi show the synthetic utility of these compounds in creating new potential therapeutic agents (Gupta & Halve, 2015).

作用機序

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are known to have a broad range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase .

Mode of Action

It’s worth noting that sulfonamides typically work by inhibiting the synthesis of folic acid in bacteria, preventing their growth and multiplication .

Biochemical Pathways

In general, sulfonamides interfere with the enzymatic conversion of para-aminobenzoic acid (paba) to folic acid, a crucial step in bacterial dna synthesis .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

The action of sulfonamides generally results in the inhibition of bacterial growth and multiplication .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the action of sulfonamides .

特性

IUPAC Name |

3,5-difluoro-N-(2-methoxypyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O3S/c1-19-11-14-5-9(6-15-11)16-20(17,18)10-3-7(12)2-8(13)4-10/h2-6,16H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDLEWAULDIGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)

![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2940703.png)

![2-((4-fluorophenyl)thio)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2940704.png)

![5-bromo-N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2940706.png)

![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)

![(1-Methylbenzimidazol-2-yl)[2-(trifluoromethyl)phenyl]amine](/img/structure/B2940719.png)